Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

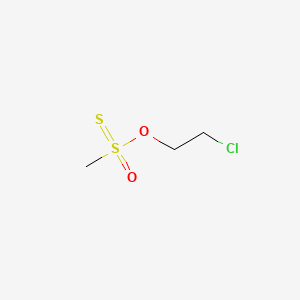

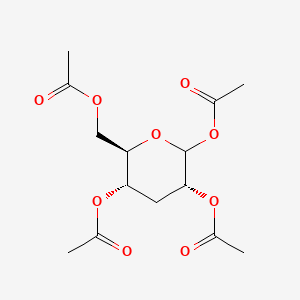

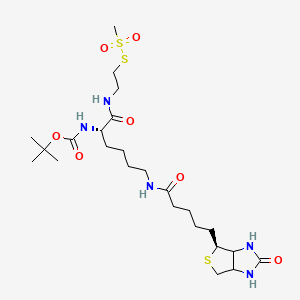

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is a chemical compound with the molecular formula C12H25NO5S4 . It is also known by other names such as 1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine .

Molecular Structure Analysis

The molecular weight of this compound is 391.6 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in dichloromethane, ether, ethyl acetate, and methanol . It has a melting point of 103-104°C .科学的研究の応用

Magnetic and EPR Spectroscopy

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical, a stable free radical, is extensively used in forming complexes with metal ions. The magnetic moments and EPR (Electron Paramagnetic Resonance) spectra of these complexes provide valuable insights into the interaction between the radical groups and metal ions. Some complexes demonstrate temperature-dependent interactions, making them suitable for studying magnetic properties and radical behavior in different conditions (Weissgerber & Schwarzhans, 1976).

Mass Spectrometry

These radicals are also vital in the synthesis of 'spin labels' for mass spectrometry. Studies involving high-resolution mass spectra of these nitroxides have provided insights into the ionization and fragmentation patterns, crucial for understanding molecular structures and reactions in various compounds (Davies, Morrison, & Barratt, 1974).

Spin-Labelling and Crystallography

The radical is used as a spin-labelling reagent, particularly for amino functions, demonstrating its versatility in biochemistry. The crystal structures derived from such spin-labelled compounds help in understanding molecular configurations and interactions at a detailed level (Alcock, Golding, Ioannou, & Sawyer, 1977).

Intermolecular Interactions

Investigations into the magnetic susceptibilities of compounds synthesized with these radicals have unveiled their capability to exhibit intermolecular ferromagnetic and antiferromagnetic interactions. This characteristic is beneficial for materials science, especially in developing new materials with specific magnetic properties (Togashi et al., 1996).

Biomedical Applications

The high hydrophilicity of certain radicals derived from this compound is crucial for biomedical applications. The synthesis of hydrophilic TAM radicals, for instance, highlights their potential in EPR spectroscopy and imaging, and as polarizing agents for dynamic nuclear polarization, especially in magnetic resonance fields (Qu et al., 2019).

Stability and Shielding

The radical's derivatives have been synthesized to improve stability and provide steric and electrostatic shielding. This development is significant for potential applications as spin probes and labels, considering the stability of these radicals is paramount for accurate and reliable measurements in various scientific explorations (Lampp et al., 2019).

作用機序

特性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKKQFGMIKQTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)

![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)